An In-Depth Technical Guide to 2-bromo-6-(1,3-oxazol-2-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-bromo-6-(1,3-oxazol-2-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
A Note on the Subject Compound: Initial searches for "2-(2-Bromopyridin-4-YL)oxazole" did not yield a readily available CAS number or substantial technical data for this specific isomer. Consequently, this guide focuses on the closely related and well-documented isomer, 2-bromo-6-(1,3-oxazol-2-yl)pyridine (CAS Number: 1211524-14-9) . This compound serves as a valuable exemplar of this chemical class, offering significant insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyridine-Oxazole Scaffolds
The fusion of pyridine and oxazole rings creates a privileged heterocyclic scaffold with significant applications in medicinal chemistry and materials science.[1][2] The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous feature in numerous natural products and FDA-approved drugs.[3] Its ability to engage in hydrogen bonding and its tunable electronic properties make it a cornerstone in the design of molecules with specific biological activities.[3] The oxazole ring, a five-membered heterocycle with one nitrogen and one oxygen atom, also imparts unique physicochemical properties, influencing a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[4]
The combination of these two heterocycles in a single molecule, such as 2-bromo-6-(1,3-oxazol-2-yl)pyridine, offers a versatile platform for the development of novel therapeutic agents. The bromine atom at the 6-position of the pyridine ring provides a reactive handle for further chemical modifications, most notably through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical aspect of modern drug discovery.[5]
Chemical Identity and Physicochemical Properties
IUPAC Name: 2-bromo-6-(1,3-oxazol-2-yl)pyridine
CAS Number: 1211524-14-9
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for this specific molecule is not compiled in a single public source, we can infer key properties based on its structural components and data from closely related analogues.
| Property | Value (Predicted/Inferred) | Source/Rationale |
| Molecular Formula | C₈H₅BrN₂O | Calculated |
| Molecular Weight | 226.04 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar small organic molecules |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) | Based on the aromatic and heterocyclic nature of the compound |
| LogP | ~2.5 - 3.5 | Estimated based on structural fragments |
| pKa (most basic) | ~1.5 - 2.5 (Pyridine nitrogen) | Pyridine pKa is ~5.2; electron-withdrawing groups (bromo, oxazole) decrease basicity |
Synthesis and Chemical Reactivity
The synthesis of 2-bromo-6-(1,3-oxazol-2-yl)pyridine can be approached through several established methodologies in heterocyclic chemistry. A plausible and efficient synthetic route would involve the construction of the oxazole ring from a precursor already bearing the 2-bromo-6-pyridyl moiety.
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the oxazole ring, leading back to a 2-bromo-6-cyanopyridine or a 2-bromo-6-carboxamidepyridine precursor.
Caption: Retrosynthetic analysis of 2-bromo-6-(1,3-oxazol-2-yl)pyridine.
Proposed Synthetic Protocol
A common and effective method for the synthesis of 2-substituted oxazoles involves the reaction of a nitrile with an amino alcohol.
Step 1: Synthesis of 2-bromo-6-cyanopyridine
This starting material can be prepared from the commercially available 2,6-dibromopyridine via a nucleophilic aromatic substitution with a cyanide source, such as copper(I) cyanide.
Step 2: Cyclization to form the Oxazole Ring
The 2-bromo-6-cyanopyridine can then be reacted with a suitable amino alcohol, such as 2-aminoethanol, under acidic or Lewis acidic conditions to facilitate the cyclization and dehydration to form the oxazole ring.
Detailed Experimental Protocol (Hypothetical):
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To a solution of 2-bromo-6-cyanopyridine (1.0 eq) in a suitable solvent (e.g., chlorobenzene) is added 2-aminoethanol (1.2 eq). The choice of solvent is critical to ensure appropriate reaction temperature and solubility of reactants.
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A catalytic amount of a Lewis acid (e.g., zinc chloride, 0.1 eq) is added to the mixture. The Lewis acid activates the nitrile group towards nucleophilic attack by the hydroxyl group of the amino alcohol.
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The reaction mixture is heated to reflux (typically 120-130 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Higher temperatures are generally required to drive the dehydration step.
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Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution of sodium bicarbonate. This neutralizes the acidic catalyst.
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The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-bromo-6-(1,3-oxazol-2-yl)pyridine.
Caption: Proposed synthesis workflow for 2-bromo-6-(1,3-oxazol-2-yl)pyridine.
Chemical Reactivity and Further Functionalization
The bromine atom at the 6-position of the pyridine ring is the primary site for further chemical modification. This position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. This is a highly versatile and widely used method for creating carbon-carbon bonds.[6][7]
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Stille Coupling: Coupling with organostannanes provides another avenue for C-C bond formation, often with different functional group tolerances compared to Suzuki couplings.
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Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst allows for the formation of carbon-nitrogen bonds, leading to the synthesis of various substituted aminopyridines.
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Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties, which can serve as handles for further transformations or as key structural elements in their own right.
The ability to perform these transformations selectively at the 6-position makes 2-bromo-6-(1,3-oxazol-2-yl)pyridine a valuable building block for the synthesis of complex molecules with diverse functionalities.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
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Pyridine Protons: The pyridine ring will exhibit a characteristic set of signals. The proton at the 4-position is expected to be a triplet, while the protons at the 3- and 5-positions will appear as doublets. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and oxazole substituents.
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Oxazole Protons: The two protons on the oxazole ring will likely appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns dependent on the specific electronic environment.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Pyridine Carbons: Six distinct signals are expected for the pyridine ring carbons. The carbon bearing the bromine atom will be significantly shifted downfield.
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Oxazole Carbons: The three carbons of the oxazole ring will also give rise to characteristic signals.
IR (Infrared) Spectroscopy:
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Characteristic C=N and C=C stretching vibrations from the pyridine and oxazole rings are expected in the 1500-1650 cm⁻¹ region.
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C-H stretching vibrations from the aromatic rings will be observed around 3000-3100 cm⁻¹.
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A C-Br stretching vibration may be observed in the fingerprint region.
MS (Mass Spectrometry):
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The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound (226.04 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Applications in Drug Discovery and Medicinal Chemistry
The pyridine-oxazole scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] The introduction of a bromine atom, as in 2-bromo-6-(1,3-oxazol-2-yl)pyridine, provides a crucial tool for medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
Potential Therapeutic Areas:
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Oncology: Many kinase inhibitors, a major class of anti-cancer drugs, incorporate pyridine-based scaffolds that interact with the hinge region of the kinase active site. The ability to diversify the 6-position of the pyridine ring allows for the optimization of binding affinity and selectivity for specific kinases.[5]
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Neuroscience: Pyridine derivatives have shown activity against various central nervous system targets. The physicochemical properties imparted by the oxazole ring can be beneficial for brain penetration.
-
Infectious Diseases: Heterocyclic compounds are a rich source of antibacterial and antiviral agents. The pyridine-oxazole core can be elaborated to target essential enzymes or proteins in pathogens.
Workflow for Utilizing 2-bromo-6-(1,3-oxazol-2-yl)pyridine in a Drug Discovery Program:
Caption: A typical workflow for the application of 2-bromo-6-(1,3-oxazol-2-yl)pyridine in a drug discovery program.
Conclusion
2-bromo-6-(1,3-oxazol-2-yl)pyridine represents a highly valuable and versatile building block for researchers and professionals in the field of drug discovery and development. Its synthesis is achievable through established organic chemistry methodologies, and its strategic placement of a bromine atom allows for extensive and targeted chemical modifications. The inherent properties of the pyridine-oxazole scaffold, combined with the potential for diversification, make this compound and its derivatives promising candidates for the development of novel therapeutics across a range of disease areas. This technical guide provides a foundational understanding of its synthesis, properties, and applications, serving as a catalyst for further innovation and discovery.
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